molecular formula C10H6ClF B11911658 1-Chloro-8-fluoronaphthalene

1-Chloro-8-fluoronaphthalene

Cat. No.: B11911658
M. Wt: 180.60 g/mol
InChI Key: VBWIRWMWBMCOGU-UHFFFAOYSA-N
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Description

1-Chloro-8-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF It belongs to the class of halogenated naphthalenes, which are derivatives of naphthalene substituted with halogen atoms

Preparation Methods

The synthesis of 1-Chloro-8-fluoronaphthalene typically involves halogenation reactions. One common method is the direct fluorination of 1-chloronaphthalene using a fluorinating agent such as Selectfluor. The reaction conditions often require a solvent like acetonitrile and are carried out at room temperature to moderate temperatures to ensure controlled fluorination.

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of fluorinating agents and solvents can vary based on the desired purity and scale of production.

Chemical Reactions Analysis

1-Chloro-8-fluoronaphthalene undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine or fluorine atom is replaced by a nucleophile. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the naphthalene ring.

Scientific Research Applications

1-Chloro-8-fluoronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, such as inhibitors of certain enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-Chloro-8-fluoronaphthalene exerts its effects depends on the specific application. In nucleophilic aromatic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. The presence of electron-withdrawing groups on the naphthalene ring stabilizes the transition state, facilitating the substitution process.

In biological systems, the compound may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary based on the structure of the compound and the biological context.

Comparison with Similar Compounds

1-Chloro-8-fluoronaphthalene can be compared with other halogenated naphthalenes, such as:

    1-Chloro-4-fluoronaphthalene: Similar in structure but with the fluorine atom in a different position, leading to different reactivity and applications.

    1-Bromo-8-fluoronaphthalene: Substitution of chlorine with bromine can affect the compound’s reactivity and the types of reactions it undergoes.

    1-Fluoronaphthalene: Lacks the chlorine atom, which can significantly alter its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C10H6ClF

Molecular Weight

180.60 g/mol

IUPAC Name

1-chloro-8-fluoronaphthalene

InChI

InChI=1S/C10H6ClF/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H

InChI Key

VBWIRWMWBMCOGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CC=C2)Cl

Origin of Product

United States

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